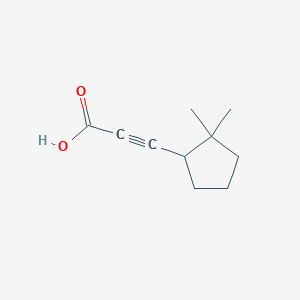
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by a cyclopentyl ring substituted with two methyl groups and a prop-2-ynoic acid moiety. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the cyclopentyl ring.
2,2-Dimethylcyclopentanone: A precursor in the synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid.
Propargyl bromide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with an alkyne and carboxylic acid functional groups. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Biological Activity
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition of bacterial growth against various strains, suggesting that this compound may also possess similar effects.
Anti-inflammatory Properties
In vitro studies have shown that derivatives of prop-2-ynoic acid can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Analgesic Effects
Preliminary findings suggest that this compound may act as an analgesic. Its structural analogs have been tested in pain models, showing efficacy in reducing pain responses.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Ion Channels : Similar compounds have been shown to interact with sodium channels, affecting neuronal excitability and pain perception.
- Antioxidant Activity : The potential antioxidant properties may contribute to its anti-inflammatory effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-10(2)7-3-4-8(10)5-6-9(11)12/h8H,3-4,7H2,1-2H3,(H,11,12) |
InChI Key |
QQUBMLXQBGCBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C#CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















